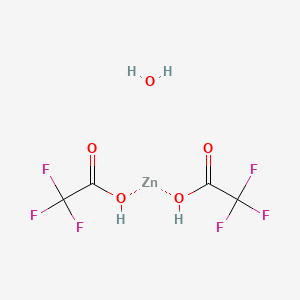
2,2,2-trifluoroacetic acid;zinc;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroacetic acid;zinc;hydrate, also known as trifluoroacetic acid zinc salt, is a chemical compound with the formula Zn(CF3COO)2 · xH2O. This compound is a zinc salt of trifluoroacetic acid and is typically found in a hydrated form. It is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroacetic acid;zinc;hydrate is usually prepared by dissolving zinc oxide (ZnO) or zinc carbonate (ZnCO3) in trifluoroacetic acid (CF3COOH). The reaction typically occurs at room temperature and results in the formation of the zinc salt of trifluoroacetic acid in a hydrated form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar method but on a larger scale. The process involves the careful control of reaction conditions to ensure the purity and consistency of the final product. The compound is then purified and dried to obtain the desired hydrated form.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroacetic acid;zinc;hydrate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: The zinc ion can coordinate with other ligands, forming complex compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Ligands: For coordination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various trifluoroacetate derivatives, while coordination reactions can produce complex zinc compounds.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroacetic acid;zinc;hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2,2,2-trifluoroacetic acid;zinc;hydrate exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with different ligands, influencing the reactivity and stability of the compound. The trifluoroacetate group also plays a role in modulating the compound’s properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Zinc acetate: Zn(CH3COO)2 · xH2O
Zinc chloride: ZnCl2
Zinc sulfate: ZnSO4 · xH2O
Uniqueness
2,2,2-Trifluoroacetic acid;zinc;hydrate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties compared to other zinc salts. The trifluoroacetate group enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C4H4F6O5Zn |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2,2,2-trifluoroacetic acid;zinc;hydrate |
InChI |
InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2; |
Clave InChI |
XETPAHHBDWOQFD-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
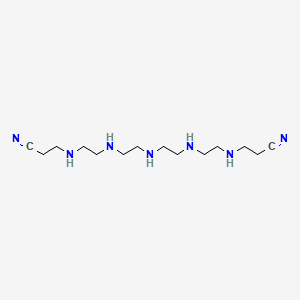
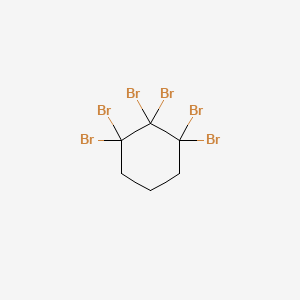
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)


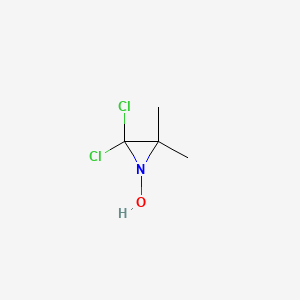
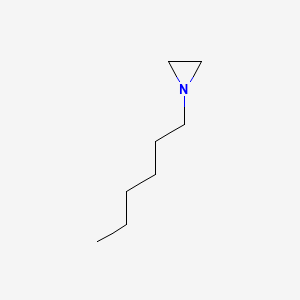
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)


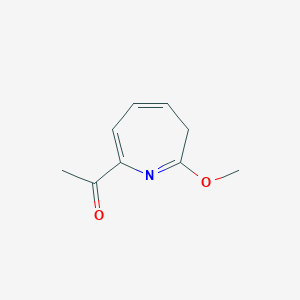
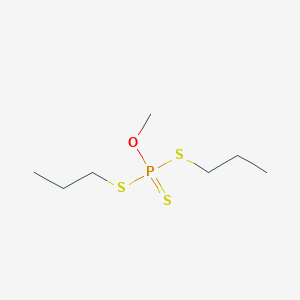
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
